molecular formula C9H9ClN4 B1313707 (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine CAS No. 404922-72-1

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine

Cat. No.: B1313707
CAS No.: 404922-72-1
M. Wt: 208.65 g/mol
InChI Key: ZGNLUCLPHZVBHK-UHFFFAOYSA-N
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Description

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine is a chemical compound that features a phenyl ring substituted with a chloro group and a 1H-1,2,4-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Triazole Formation: The amine group is then reacted with 1H-1,2,4-triazole under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenylmethanamines.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of the triazole ring is known to enhance the biological activity of compounds, making it a candidate for further investigation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as an antifungal or antibacterial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The chloro group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-(1H-1,2,3-triazol-1-YL)phenyl)methanamine: Similar structure but with a different triazole ring.

    (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine is unique due to the specific positioning of the chloro and triazole groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLUCLPHZVBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457600
Record name 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404922-72-1
Record name 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-Chloro-2-[1,2,4]triazol-1-yl-benzonitrile (11.87 g, 58 mmol) in EtOH saturated with NH3 (500 ml) was added Raney Nickel (ca. 5 pipettes of suspension in water, washed/decanted with EtOH several times). The mixture was hydrogenated at 1 atm for 26 h. The reaction mixture was filtered on celite under a flow of argon and the filtrate was concentrated in vacuo. The crude product was purified by flash chromatography (silica gel, 5% MeOH containing 10% NH4OH in CH2Cl2 to 10%) to give 5-Chloro-2-[1,2,4]triazol-1-yl-benzylamine as a white solid. 1H NMR (CDCl3, 400 MHz) δ8.47 (s, 1H); 8.14 (s, 1H); 7.58 (d, J=2.3 Hz, 1H); 7.38 (dd, J=2.3, 7.9 Hz, 1H); 7.30 (d, J=7.9 Hz, 1H); 3.70 (s, 2H). 8.72 (d, J=4.8 Hz, 1H); 8.42 (s, 1H); 8.18 (s, 1H); 7.70 (d, J=7.6 Hz, 1H); 7.40 (dd, J=4.8, 7.6 Hz, 1H); 5.85 (bs, 1H); 4.43 (d, J=5.4 Hz, 2H); 1.45 (s, 9H).
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